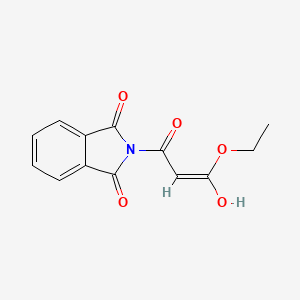

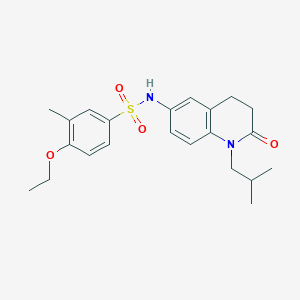

![molecular formula C9H12F3NO4 B2559441 2-[丁-3-炔基(甲基)氨基]乙酸;2,2,2-三氟乙酸 CAS No. 2411309-38-9](/img/structure/B2559441.png)

2-[丁-3-炔基(甲基)氨基]乙酸;2,2,2-三氟乙酸

货号 B2559441

CAS 编号:

2411309-38-9

分子量: 255.193

InChI 键: BXYYDLVGQBCTPL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

But-3-ynyl is a type of organic compound that contains a triple bond . Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .

Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis

TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group .Chemical Reactions Analysis

TFA is widely used in organic chemistry for various purposes . It can act as a catalyst in esterification reaction and condensation reaction .Physical And Chemical Properties Analysis

TFA is a colorless liquid with a vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C, a melting point of -15.4 °C, and a boiling point of 72.4 °C . It is miscible with water .科学研究应用

分析化学应用

- 生物分析中的灵敏度增强: 三氟乙酸通常用于亲水相互作用色谱-电喷雾串联质谱法 (HILIC-ESI/MS/MS) 分析碱性化合物。一种最大程度减少 TFA 抑制 ESI 信号的负面影响的方法包括直接将乙酸或丙酸添加到含有 TFA 的流动相中,增强信号强度,同时不影响色谱完整性 (Shou & Naidong, 2005)。

- 改进检测的分子结构修饰: 使用离子碳二亚胺和 2,2,2-三氟乙胺盐酸盐 (TFEA) 将羧酸衍生化为 2,2,2-三氟乙酰胺衍生物,实现快速、室温转化。这种方法有助于更清洁的样品制备,并通过电子捕获检测增强酸的色谱特性和检测 (Ford, Burns, & Ferry, 2007)。

有机合成应用

- 裂解实验: TFA 对氨基酸苄酯的作用展示了其在有机合成中的效用,特别是在增强酯基不稳定性方面。这一发现对固相肽合成具有重要意义 (Stewart, 1967)。

- 促进多米诺反应: TFA 催化二氢吡咯的一锅四组分合成,展示了其在促进复杂有机转化中的效率。该方法强调了 TFA 在简化反应装置和提高产率和后处理程序方面的作用 (Lashkari 等,2018)。

材料科学应用

- 芳香胺和酸蒸气的双传感器: 表现出聚集诱导发射性质的化合物形成凝胶和纳米纤维,可作为芳香胺和挥发性酸蒸气的有效双传感器,突出了这些材料在环境监测中的多功能性 (Xue 等,2017)。

一般科学研究

- 调节晶体形态和发射行为: TFA 的引入会导致分子重排,调节有机荧光团的晶体形态和发射行为。此应用强调了 TFA 在根据特定科学和技术需求调整材料性能方面的潜力 (Ye 等,2021)。

作用机制

安全和危害

属性

IUPAC Name |

2-[but-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.C2HF3O2/c1-3-4-5-8(2)6-7(9)10;3-2(4,5)1(6)7/h1H,4-6H2,2H3,(H,9,10);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAXDECUCGOFGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#C)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

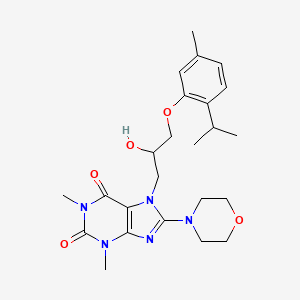

![1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559361.png)

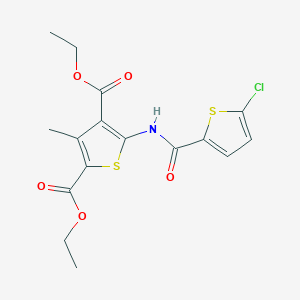

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2559362.png)

![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/no-structure.png)

![2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B2559372.png)

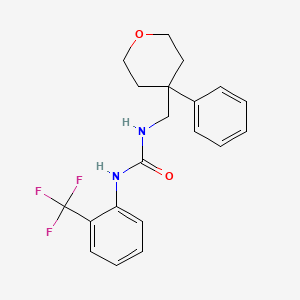

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2559373.png)

![5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2559378.png)

![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2559381.png)